molecular formula C11H9FN2O2 B1522564 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1225999-19-8

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1522564
CAS No.: 1225999-19-8
M. Wt: 220.2 g/mol
InChI Key: MSMVOVXQAXRBRP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of a fluorophenyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H9FN2O2
  • SMILES : CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
  • InChIKey : MSMVOVXQAXRBRP-UHFFFAOYSA-N

The compound possesses a unique structural configuration that may influence its interaction with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 activation
U-937 (Acute Monocytic Leukemia)0.75Inhibits cell proliferation
CEM-13 (T-cell Leukemia)0.048Disrupts mitochondrial function

The compound has shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of the p53 pathway and subsequent caspase activation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it has demonstrated inhibitory effects on human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

Enzyme Inhibition Constant (Ki) Selectivity
hCA IX89 pMHigh selectivity
hCA II0.75 nMModerate selectivity

These findings highlight the potential of this compound as a selective inhibitor of hCA enzymes, which could be beneficial for therapeutic applications in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound disrupts pH regulation within tumors, leading to reduced tumor viability.
  • Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, contributing to its anticancer effects.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • A study conducted on MCF-7 cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .
  • Another investigation demonstrated that the compound effectively inhibited proliferation in U-937 cells, suggesting its utility as an anticancer agent .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMVOVXQAXRBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225999-19-8
Record name 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.